2-Chloro-7-fluoro-9H-thioxanthen-9-one
Description
Properties
Molecular Formula |
C13H6ClFOS |
|---|---|
Molecular Weight |
264.698 |
IUPAC Name |
2-chloro-7-fluorothioxanthen-9-one |
InChI |
InChI=1S/C13H6ClFOS/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H |
InChI Key |
RPLZSFUPKIOIQZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(=O)C3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Research indicates that derivatives of thioxanthene, including 2-chloro-7-fluoro-9H-thioxanthen-9-one, exhibit notable biological activities:
- Antitumor Properties : The compound has shown potential in inhibiting cancer cell proliferation through modulation of enzyme activities and receptor functions.
- Antibacterial and Antifungal Effects : It interacts with various biological targets, suggesting possible therapeutic applications in treating infections.
Case Studies
-
Antitumor Activity :
- A study demonstrated that thioxanthene derivatives could inhibit specific cancer cell lines by targeting signaling pathways involved in cell growth and survival.
- The compound's ability to modulate enzyme activity was linked to its structural features, enhancing its efficacy as an antitumor agent.
-
Neuroleptic Drug Development :
- As an intermediate in the synthesis of neuroleptic drugs like chlorprothixene, 2-chloro-7-fluoro-9H-thioxanthen-9-one plays a crucial role in developing treatments for psychiatric disorders.
- Research highlighted its interactions with neurotransmitter receptors, which are essential for its pharmacological effects.
Applications in Industry
The unique properties of 2-chloro-7-fluoro-9H-thioxanthen-9-one extend to several industrial applications:
- Pharmaceuticals : Its role as an intermediate in drug synthesis positions it as a valuable compound in the pharmaceutical industry.
- Dyes and Pigments : Due to its chromophoric properties, it may also be utilized in dye production.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Key structural analogs and their properties are summarized in Table 1.
Table 1: Structural and Physicochemical Properties of Selected Thioxanthenone Derivatives
<sup>a</sup> Predicted octanol-water partition coefficient. <sup>b</sup> Estimated via computational methods.
Key Observations:
- Electron-Withdrawing Effects: The chloro and fluoro substituents in 2-chloro-7-fluoro-9H-thioxanthen-9-one reduce electron density in the aromatic system, enhancing stability and altering reactivity compared to non-halogenated analogs.
- Solubility : Polar substituents (e.g., hydroxy, nitro) increase water solubility but reduce membrane permeability, whereas alkyl or halogen groups enhance lipophilicity .
- Regulatory Considerations : Ethyl-substituted derivatives (e.g., 2,4-diethyl) are subject to EPA reporting due to environmental persistence, while halogenated analogs may face scrutiny under REACH regulations .
Antitumor Activity:
- Hycanthone Derivatives: A CoMFA study of 32 thioxanthenones demonstrated that substituents at the 1-position (e.g., dialkylamino groups) correlate with antitumor activity against pancreatic adenocarcinoma. Hydrophobic (log P) and steric/electrostatic fields accounted for 84% of activity variance .
Pharmacological Profiles:
- Flupenthixol Analogs: Thioxanthene derivatives with aminoalkyl side chains (e.g., flupenthixol) exhibit antipsychotic activity. The α-isomer shows higher potency due to optimal dihedral angles (∼40°) between aromatic rings, facilitating dopamine receptor interactions .
Preparation Methods
Mechanism and Catalyst Selection
Photocatalytic oxidation has emerged as a sustainable method for synthesizing thioxanthones. The process involves the oxidation of 9H-thioxanthene derivatives under visible light irradiation, typically using organic photocatalysts such as eosin Y derivatives or riboflavin tetraacetate. The reaction proceeds via singlet oxygen () generation, which abstracts hydrogen from the benzylic position of the thioxanthene scaffold, followed by cyclization to form the ketone.
Key catalysts include:
Reaction Optimization
Optimal conditions for synthesizing 2-chloro-7-fluoro-9H-thioxanthen-9-one involve:
-
Solvent : 1,2-Dichloroethane (conversion >99%) outperforms acetonitrile or methanol due to improved oxygen solubility.
-
Light source : 18 W blue LED irradiation (λ = 450–470 nm) maximizes photoexcitation efficiency.
-
Additives : tert-Butyl nitrite (TBN) and acetic acid synergistically accelerate radical chain propagation.
Table 1: Photocatalytic Synthesis Parameters
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|---|
| Eosin Y (3) | 1,2-Dichloroethane | 20 | 12 | 99 | None |
| Riboflavin (7) | Acetonitrile | 25 | 24 | 74 | Bixanthene (26%) |
Friedel-Crafts Cyclization of Thioether Intermediates
Intermediate Synthesis
The Friedel-Crafts approach involves constructing the thioxanthenone core via acid-mediated cyclization of 2-(halophenylthio)benzoic acid derivatives. For 2-chloro-7-fluoro-substituted analogs, the synthesis begins with:
Cyclization Conditions
Cyclization is achieved using polyphosphoric acid (PPA) or concentrated :
-
Acid concentration : ≥95% sulfuric acid minimizes sulfonation side reactions.
-
Temperature gradient : Gradual heating from 0°C to 65°C over 6 hours ensures controlled dehydration.
Table 2: Friedel-Crafts Cyclization Performance
Oxidative Coupling Using DDQ/TBN Systems
Dual Oxidant Strategy
The 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)/tert-butyl nitrite (TBN) system enables metal-free oxidation of 9H-thioxanthenes. This method is particularly effective for electron-deficient substrates like 7-fluoro-2-chloro derivatives.
Reaction Pathway :
Scalability and Limitations
-
Scale-up potential : Reactions perform consistently at 1–10 mol scales with 99% isolated yield.
-
Byproduct formation : Excess DDQ (>10 mol%) leads to overoxidation to sulfoxides.
Comparative Analysis of Methodologies
Table 3: Method Comparison for 2-Chloro-7-fluoro-9H-thioxanthen-9-one Synthesis
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-Chloro-7-fluoro-9H-thioxanthen-9-one, and what reaction conditions are critical?
- Methodology :
-
Precursor selection : Use halogenated polyphenolic precursors (e.g., 2-chloro-7-fluorophenolic derivatives) coupled with salicylic acid analogs. Dehydrating agents like phosphorus oxychloride (POCl₃) or acetic anhydride facilitate cyclization to form the fused xanthone-like scaffold .
-
Halogenation control : Ensure precise stoichiometry and temperature (typically 80–120°C) to avoid over-substitution or ring degradation.
-
Purification : Column chromatography with silica gel or recrystallization in ethanol/water mixtures improves yield and purity.
- Key Considerations :
-
Fluorine’s electron-withdrawing effects may reduce reactivity at the 7-position, requiring longer reaction times or catalysts like BF₃.
Q. How can researchers validate the structural identity and purity of 2-Chloro-7-fluoro-9H-thioxanthen-9-one?
- Analytical Methods :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons adjacent to Cl/F show distinct splitting). ¹⁹F NMR quantifies fluorine integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (estimated C₁₃H₆ClFOS, MW ~264.7 g/mol) and detects isotopic Cl/F patterns .
- HPLC-PDA : Reverse-phase HPLC with UV detection (λ ≈ 254–280 nm) assesses purity (>95%) and identifies byproducts from incomplete halogenation .
Advanced Research Questions
Q. How can 3D-QSAR models like CoMFA guide the design of 2-Chloro-7-fluoro-9H-thioxanthen-9-one derivatives for antitumor activity?
- Methodology :
-
Template alignment : Use crystallographic data from analogs (e.g., hycanthone methanesulfonate) to align derivatives in a 3D lattice. Steric/electrostatic fields and log P are mapped to correlate with bioactivity .
-
Statistical validation : Partial Least Squares (PLS) analysis identifies key structural contributors. For example, in pancreatic ductal adenocarcinoma models, steric effects (42%) and hydrophobicity (16%) significantly influence tumor growth inhibition .
- Data Table :
| Parameter | Contribution (%) | Role in Activity |
|---|---|---|
| Steric Fields | 42 | Blocks tumor receptor binding |
| Electrostatic | 42 | Enhances target interaction |
| log P | 16 | Optimizes cell membrane permeation |
Q. What photophysical insights can ODMR spectroscopy provide for 2-Chloro-7-fluoro-9H-thioxanthen-9-one?
- Methodology :
-
Triplet-state dynamics : Optically Detected Magnetic Resonance (ODMR) at cryogenic temperatures (1.4 K) resolves sublevel populations. The sulfur atom enhances spin-orbit coupling, altering radiative decay pathways .
-
Vibronic coupling : Non-totally symmetric vibrations (e.g., C-Cl/F bending) activate forbidden transitions, detected via phosphorescence excitation spectra .
- Key Finding :
-
The z-sublevel dominates emission due to vibronic coupling between ¹n,π* and ¹π,π* states, while the y-sublevel is perturbed by sulfur’s lone pairs .
Q. What functionalization strategies enable amino-group incorporation into the thioxanthenone scaffold, and how does this affect bioactivity?
- Methodology :
- Nitro reduction : Reduce 2-nitro-7-fluoro-9H-thioxanthen-9-one using SnCl₂/HCl in acetic acid. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3) .
- Bioactivity impact : Amino derivatives show enhanced DNA intercalation or kinase inhibition. For example, 2-amino-7-fluoro analogs exhibit improved solubility and cytotoxicity in in vitro screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
